Diethyl 2,2'-(adamantane-1,3-diyl)diacetate
Overview
Description
Diethyl 2,2’-(adamantane-1,3-diyl)diacetate is a chemical compound with the molecular formula C18H28O4 . It is a derivative of adamantane, a highly symmetrical alicyclic hydrocarbon composed of ten sp3 carbons and 16 hydrogens . Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials, owing to their unique structural, biological, and stimulus-responsive properties .
Synthesis Analysis
The synthesis of substituted adamantanes and substituted higher diamondoids is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . The exposure of starting materials to bromine or iodine forms a charge transfer complex by attacking the less substituted methylene group, due to stereo-electronic factors, followed by synchronous cyclization to form the stable 1-adamantyl cation ion pair, leading to the products .Scientific Research Applications
Synthesis and Characterization in Organic Chemistry
Palladium-Catalyzed Arylation : Diethyl 2,2'-(adamantane-1,3-diyl)diacetate is involved in palladium-catalyzed arylation reactions. These reactions are significant in organic synthesis for creating complex molecules and have been studied with various adamantane derivatives (Averin et al., 2011).
Polyimide Synthesis : This compound also plays a role in the synthesis of new adamantane-based polyimides. These polymers have applications in materials science due to their thermal stability and unique structural properties (Hsiao & Li, 1998).
Synthesis of Diethanoic Acids : It is used in the synthesis of diethanoic acids of the adamantane series, which are valuable both as end products and for the preparation of other functional derivatives (Butenko et al., 1992).
Advanced Materials and Polymer Research
Cardo Polyamides : The adamantane derivative is crucial in creating new cardo polyamides. These materials have specific structural properties making them suitable for various industrial applications (Hsiao & Li, 1999).
Polyimide Properties Analysis : Studies on adamantane-based polyimides focus on their thermal, mechanical, and optical properties. These analyses are essential for applications in high-performance materials (Miao et al., 2020).
Spectroscopic and Structural Analysis
- Spectroscopy Studies : Diethyl 2,2'-(adamantane-1,3-diyl)diacetate has been modeled and synthesized for spectroscopic studies. These studies include UV, IR, and NMR spectroscopy, which are crucial for understanding molecular structures and properties (Almodarresiyeh et al., 2014).
Biological and Pharmaceutical Research
Biological Activity Investigations : The adamantane derivatives are studied for their potential biological activities, including antiviral properties. This research is crucial for developing new pharmaceuticals and therapeutic agents (Aigami et al., 1975).
Antitubercular Potential : Research into adamantane aminoethers with potential antitubercular properties illustrates the medical significance of these compounds. The structure-activity relationship is key to developing effective treatments for tuberculosis (Foscolos et al., 2017).
properties
IUPAC Name |
ethyl 2-[3-(2-ethoxy-2-oxoethyl)-1-adamantyl]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28O4/c1-3-21-15(19)10-17-6-13-5-14(7-17)9-18(8-13,12-17)11-16(20)22-4-2/h13-14H,3-12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKUZLGBPKJLVJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC12CC3CC(C1)CC(C3)(C2)CC(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00543462 | |
Record name | Diethyl 2,2'-(tricyclo[3.3.1.1~3,7~]decane-1,3-diyl)diacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00543462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 2,2'-(adamantane-1,3-diyl)diacetate | |
CAS RN |
81657-07-0 | |
Record name | Diethyl 2,2'-(tricyclo[3.3.1.1~3,7~]decane-1,3-diyl)diacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00543462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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